N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methyl group, and a methylsulfonyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the benzamide.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or methyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and methylsulfonyl chloride under various solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Derivatives with different functional groups replacing the benzyl or methyl groups.
Scientific Research Applications
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylbenzamide
- N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
- N-benzyl-2-[methyl(methylsulfonyl)amino]benzamide
Uniqueness
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both benzyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications, setting it apart from similar compounds that may lack one or more of these groups.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(2)23(3,21)22/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRORZQGEIBWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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